1,5-Dibutoxy-4,8-dinitronaphthalene
CAS No.: 303777-49-3
Cat. No.: VC4555974
Molecular Formula: C18H22N2O6
Molecular Weight: 362.382
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303777-49-3 |
|---|---|
| Molecular Formula | C18H22N2O6 |
| Molecular Weight | 362.382 |
| IUPAC Name | 1,5-dibutoxy-4,8-dinitronaphthalene |
| Standard InChI | InChI=1S/C18H22N2O6/c1-3-5-11-25-15-9-7-14(20(23)24)18-16(26-12-6-4-2)10-8-13(17(15)18)19(21)22/h7-10H,3-6,11-12H2,1-2H3 |
| Standard InChI Key | XLMZOWRZNHNYRG-UHFFFAOYSA-N |
| SMILES | CCCCOC1=C2C(=CC=C(C2=C(C=C1)[N+](=O)[O-])OCCCC)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 1,5-dibutoxy-4,8-dinitronaphthalene is C₁₈H₂₂N₂O₆, with a molar mass of 362.38 g/mol . The density is estimated at 1.231±0.06 g/cm³, and the boiling point is predicted to be 537.1±45.0°C . The compound’s structure combines electron-donating butoxy groups with electron-withdrawing nitro groups, creating a push-pull electronic configuration that influences its reactivity and stability.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₂N₂O₆ | |
| Molar Mass | 362.38 g/mol | |
| Density | 1.231±0.06 g/cm³ | |
| Boiling Point (Predicted) | 537.1±45.0°C | |
| Solubility | Likely low in polar solvents |
The nitro groups at positions 4 and 8 introduce significant steric hindrance, which affects crystallization behavior and intermolecular interactions. Comparable nitronaphthalene derivatives, such as 1,5-dinitronaphthalene (CAS 605-71-0), exhibit melting points between 210–218°C , suggesting that the bulkier butoxy substituents in 1,5-dibutoxy-4,8-dinitronaphthalene may further elevate thermal stability.
Synthesis and Reaction Pathways
Nitration of Alkoxy-Substituted Naphthalenes
The synthesis of 1,5-dibutoxy-4,8-dinitronaphthalene likely involves sequential nitration and alkoxylation steps. Patents describing microchannel reactor-based nitration of naphthalene derivatives provide insights into scalable methods for introducing nitro groups . For example, Corning microchannel reactors enable precise control over reaction parameters (temperature: 40–100°C, residence time: 50–100 seconds), achieving >85% yields for 1,5- and 1,8-dinitronaphthalene isomers . Adapting this technology, the nitration of 1,5-dibutoxynaphthalene could be optimized to favor the 4,8-dinitro product via regioselective nitration.
Alkoxylation Strategies
Applications in Organic Synthesis and Materials Science
Intermediate for Functional Dyes
1,5-Dibutoxy-4,8-dinitronaphthalene serves as a precursor to quinone-based dyes. For instance, 5,8-dihydroxy-1,4-naphthoquinone (naphthazarin, CAS 475-38-7), a dark red-brown dye, is synthesized via hydrolysis and oxidation of nitronaphthalene derivatives . The butoxy groups in 1,5-dibutoxy-4,8-dinitronaphthalene could stabilize intermediates during such transformations, enabling controlled functionalization.
Energetic Materials
Nitrated naphthalenes are explored as sensitizers in ammonium nitrate explosives . The combination of nitro and alkoxy groups in 1,5-dibutoxy-4,8-dinitronaphthalene could modulate sensitivity and stability, making it a candidate for further study in propellant formulations.
Future Research Directions
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Regioselective Functionalization: Developing catalysts or solvents to improve the selectivity of nitration and alkoxylation steps.
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Computational Modeling: Density functional theory (DFT) studies could predict reaction pathways and optimize conditions, as demonstrated for nitration regioselectivity in dialkoxybenzenes .
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Advanced Applications: Investigating the compound’s potential in organic electronics, such as non-linear optical (NLO) materials or organic light-emitting diodes (OLEDs).
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